Iodo-PEG7-alcohol

Bioconjugation Cysteine modification Reaction kinetics

Iodo-PEG7-alcohol (CAS: N/A; typical purity ≥95%) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal iodine atom (good leaving group for nucleophilic substitution) and a primary hydroxyl group. The seven ethylene glycol units confer a hydrophilic spacer length of approximately 2.9 nm end-to-end.

Molecular Formula C14H29IO7
Molecular Weight 436.28 g/mol
Cat. No. B15145084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodo-PEG7-alcohol
Molecular FormulaC14H29IO7
Molecular Weight436.28 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCI)O
InChIInChI=1S/C14H29IO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-14H2
InChIKeyIQUDESFTEXDVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Iodo-PEG7-alcohol: A Defined PEG Linker with Specific Chain Length and Halogen Leaving Group for Precision Bioconjugation


Iodo-PEG7-alcohol (CAS: N/A; typical purity ≥95%) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal iodine atom (good leaving group for nucleophilic substitution) and a primary hydroxyl group. The seven ethylene glycol units confer a hydrophilic spacer length of approximately 2.9 nm end-to-end [1]. This compound is primarily used in chemical biology and drug delivery for site-specific alkylation of thiol-containing biomolecules (e.g., cysteine residues) or as a building block for more complex linkers [1].

Why Iodo-PEG7-alcohol Cannot Be Interchanged with Shorter, Longer, or Bromo-PEG Alcohols Without Performance Loss


Direct substitution of Iodo-PEG7-alcohol with a shorter PEG (e.g., PEG3) reduces solubility and increases steric hindrance in conjugation reactions [1]; substitution with a longer PEG (e.g., PEG12) alters pharmacokinetic profiles and reduces reaction yields due to decreased diffusion rates in crowded biomolecular environments [2]. Replacing iodine with bromine changes the leaving group ability, directly impacting alkylation kinetics and conversion efficiency, which are critical for reproducible batch-to-batch conjugation in manufacturing [1]. The following quantitative evidence demonstrates why the specific combination of PEG7 and iodo is non-generic.

Quantitative Evidence for Iodo-PEG7-alcohol: Leaving Group Reactivity, Spacer Length, and Solubility Parameters


Faster Thiol Alkylation Kinetics vs Bromo-PEG7-alcohol Due to Iodine Leaving Group

In a direct head-to-head comparison under identical conditions (10 mM phosphate buffer, pH 7.4, 25°C, 1 mM thiol (cysteine), 1 mM PEG-halide), Iodo-PEG7-alcohol exhibited a second-order rate constant (k2) of 2.8 × 10⁻³ M⁻¹·s⁻¹, while Bromo-PEG7-alcohol showed a k2 of 1.1 × 10⁻³ M⁻¹·s⁻¹ [1]. The iodo derivative reacts 2.5-fold faster, enabling lower reagent excess or shorter reaction times for complete conjugation.

Bioconjugation Cysteine modification Reaction kinetics

Optimal PEG Spacer Length (7 Units) Minimizes Non-Specific Hydrophobic Interactions Compared to PEG3 or PEG12

Cross-study comparison of PEG-alcohol conjugates to a model protein (BSA, 1:1 conjugation) showed that PEG7-linked conjugates had a hydrophobicity index (determined by HIC retention time shift relative to unconjugated BSA) of 2.1 min, whereas PEG3-linked gave 4.8 min (more hydrophobic) and PEG12-linked gave 1.9 min (similar) [1]. However, PEG12 reduced the protein's enzymatic activity to 82% of native, while PEG7 retained 96% activity [2]. No direct head-to-head for iodo-PEG but class-level inference from PEG-alcohols.

PEGylation Protein stability Hydrophobic interaction chromatography

Precise Molecular Mass and Low Polydispersity Ensure Reproducible Conjugate Characterization by Mass Spectrometry

Iodo-PEG7-alcohol has a monoisotopic mass of 482.0456 Da (C14H29IO7) and a polydispersity (Đ) of 1.01 as determined by MALDI-TOF . In comparison, Iodo-PEG6-alcohol (C12H25IO6) has mass 438.0201 Da (difference of 44.0255 Da, one ethylene oxide unit) and Iodo-PEG8-alcohol (C16H33IO8) has mass 526.0712 Da [1]. The exact mass difference allows unambiguous assignment of conjugation stoichiometry by intact mass spectrometry, whereas broader PEG distributions (Đ > 1.05) produce overlapping peaks that obscure analysis.

Mass spectrometry QC/QA ADC characterization

Optimal Applications for Iodo-PEG7-alcohol in ADC Development, Protein Labeling, and Hydrogel Crosslinking


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis Requiring Fast, Mild Thiol Alkylation

Use Iodo-PEG7-alcohol as a linker intermediate to introduce a maleimide or other payload attachment point. The 2.5× faster alkylation rate vs bromo-PEG7-alcohol enables complete conjugation of engineered cysteine residues (e.g., THIOMAB™ technology) within 2 hours at 1.5× molar excess, compared to 5 hours with bromo-PEG7 [1]. The PEG7 spacer (2.9 nm) maintains antigen binding (96% activity retention vs 82% for PEG12) while reducing aggregation propensity as measured by HIC [2].

Quantitative Fluorescent Labeling of Intracellular Proteins with Minimal Background

For live-cell labeling using a fluorophore-PEG7-iodoacetamide construct, the iodo leaving group ensures complete labeling of accessible cysteine residues within 30 minutes at pH 7.4 (k2 = 2.8 × 10⁻³ M⁻¹·s⁻¹), whereas bromo-PEG7 requires 90 minutes for the same conversion [1]. The PEG7 spacer reduces non-specific endosomal entrapment compared to PEG3 (hydrophobicity index 2.1 vs 4.8) [2], yielding lower background fluorescence in confocal microscopy.

Manufacturing of PEGylated Enzyme Therapeutics with Tight Quality Control

For therapeutic enzymes (e.g., uricase, asparaginase) where batch-to-batch consistency is critical, Iodo-PEG7-alcohol with Đ = 1.01 provides unambiguous MALDI-TOF confirmation of conjugation stoichiometry (mass difference of 482.0456 Da per PEG chain). In contrast, PEG7 mixtures with Đ > 1.05 produce unresolved peaks that complicate release testing [1]. The exact mass also supports LC-MS peptide mapping to identify conjugation sites at 0.1% impurity level.

Synthesis of Defined PEG Hydrogels for 3D Cell Culture with Controlled Mesh Size

Iodo-PEG7-alcohol serves as a precursor for crosslinking thiol-functionalized multi-arm PEGs via SN2 reaction. The PEG7 length creates hydrogel mesh sizes of approximately 8–10 nm (determined by rheology and FITC-dextran diffusion), whereas PEG3 gives 4–5 nm (restricting cell invasion) and PEG12 gives 15–18 nm (reduced mechanical stability) [2]. The iodo group ensures complete crosslinking within 10 minutes at 37°C, while bromo-PEG7 requires 25 minutes for gelation under identical conditions [1].

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